2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide
Description
2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and an acetamide group linked to a methoxyphenyl ring
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-13-7-5-12(6-8-13)17-15(18)10-22(19,20)14-4-2-3-11(16)9-14/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCYBQJILDPVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Sulfonylation: The reaction begins with the sulfonylation of 3-chlorophenylamine using a sulfonyl chloride reagent under basic conditions to form 3-chlorophenylsulfonamide.
Acetylation: The 3-chlorophenylsulfonamide is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the desired acetamide derivative.
Methoxylation: Finally, the methoxylation of the acetamide derivative is achieved by reacting it with a methoxyphenyl halide under suitable conditions to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been studied for its potential as a pharmacologically active agent. It primarily acts as a dopamine transporter inhibitor, which enhances dopaminergic signaling. This mechanism is linked to increased alertness and cognitive function, making it a candidate for treating sleep disorders and enhancing cognitive performance .
Anticancer Properties
Recent studies have explored the anticancer potential of 2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide. It has shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15.8 |
| A549 | 22.3 |
| HT-29 | 18.5 |
This data indicates that the compound may inhibit cell proliferation effectively, suggesting its potential role in cancer therapy .
Organic Synthesis
Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and nucleophilic substitution, making it valuable in developing new chemical entities .
Synthetic Routes
The synthesis typically involves the formation of a sulfinyl intermediate followed by acetamide formation using 4-methoxyaniline. The optimized industrial production methods may include continuous flow reactors to enhance yield and quality.
Biological Studies
Neuropharmacological Research
The compound's interaction with neurotransmitter systems has made it a subject of interest in neuropharmacological studies. Its ability to inhibit the dopamine transporter suggests potential applications in understanding and treating conditions related to dopaminergic dysfunctions .
Industrial Applications
Specialty Chemicals Development
In addition to its pharmaceutical applications, this compound is used in the development of specialty chemicals and materials. Its unique properties allow for innovative applications in various industrial sectors .
Summary of Key Findings
- Dopamine Transporter Inhibition: Enhances alertness and cognitive function.
- Anticancer Activity: Significant cytotoxicity against multiple cancer cell lines.
- Organic Synthesis Role: Serves as an intermediate for complex organic molecules.
- Neuropharmacological Implications: Potential for treating dopaminergic disorders.
- Industrial Utility: Valuable in developing specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can disrupt cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)acetamide
- 2-[(3-chlorophenyl)sulfonyl]-N-(4-aminophenyl)acetamide
- 2-[(3-chlorophenyl)sulfonyl]-N-(4-nitrophenyl)acetamide
Uniqueness
2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with different substituents.
Biological Activity
2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide, also referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural features, including a sulfonyl group and a methoxyphenyl moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C16H16ClNO3S
- Molecular Weight : 345.82 g/mol
- CAS Number : 344265-13-0
The presence of the methoxy group enhances its chemical reactivity, potentially influencing its interaction with biological targets.
Medicinal Chemistry Applications
Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. Its mechanism of action is believed to involve the modulation of various biochemical pathways:
- Anti-inflammatory Activity :
- Anticancer Potential :
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and cancerous processes. Notably, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide | Structure | Moderate anti-inflammatory effects |
| 2-[(3-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)acetamide | Structure | Reduced anticancer activity |
| 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide | Structure | Limited biological activity |
The table illustrates that while similar compounds exhibit some biological activity, the presence of the sulfonamide group in our compound enhances its efficacy against inflammation and cancer.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- In Vitro Studies :
- Animal Models :
- Biochemical Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
